molecular formula C11H15N5O4 B14858688 (2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

(2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

Cat. No.: B14858688
M. Wt: 281.27 g/mol
InChI Key: GFYLSDSUCHVORB-RYVZHVEOSA-N
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Description

The compound “(2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medicinal chemistry for their antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecules. Common reagents include:

    Base: The purine or pyrimidine base is often synthesized or obtained from natural sources.

    Sugar Moiety: The sugar component, such as ribose or deoxyribose, is prepared with appropriate protecting groups.

    Coupling Reagents: Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are used to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of nucleoside analogs involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Fermentation: Using microbial fermentation to produce the base or sugar moiety.

    Chemical Synthesis: Large-scale chemical synthesis with automated systems to control reaction parameters.

    Purification: Techniques like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Nucleoside analogs undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Nucleoside analogs have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks for the synthesis of nucleic acids and other biomolecules.

    Biology: Studied for their role in cellular processes and as tools for genetic engineering.

    Medicine: Used as antiviral and anticancer agents. For example, they can inhibit viral replication by incorporating into viral DNA or RNA.

    Industry: Used in the production of pharmaceuticals and as research reagents.

Mechanism of Action

The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they interfere with normal cellular processes. This can lead to:

    Inhibition of DNA/RNA Synthesis: By incorporating into the growing DNA or RNA chain, they can terminate chain elongation.

    Enzyme Inhibition: They can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine (AZT): An antiretroviral medication used to treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

The uniqueness of each nucleoside analog lies in its specific structure, which determines its mechanism of action and therapeutic applications. For example, the presence of specific functional groups can enhance the compound’s ability to inhibit viral replication or target cancer cells.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m0/s1

InChI Key

GFYLSDSUCHVORB-RYVZHVEOSA-N

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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